molecular formula C12H13N3S B8352705 2-Benzylamino-2-methylthio-1,1-ethylenedicarbonitrile

2-Benzylamino-2-methylthio-1,1-ethylenedicarbonitrile

Cat. No.: B8352705
M. Wt: 231.32 g/mol
InChI Key: UISLKNJPOQJTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylamino-2-methylthio-1,1-ethylenedicarbonitrile is a useful research compound. Its molecular formula is C12H13N3S and its molecular weight is 231.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

2-[(benzylamino)-methylsulfanylmethyl]propanedinitrile

InChI

InChI=1S/C12H13N3S/c1-16-12(11(7-13)8-14)15-9-10-5-3-2-4-6-10/h2-6,11-12,15H,9H2,1H3

InChI Key

UISLKNJPOQJTFB-UHFFFAOYSA-N

Canonical SMILES

CSC(C(C#N)C#N)NCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of malononitrile (1.21 g, 18.3 mmol) in DMF (40 ml) was added under ice-cooling sodium hydride (0.77 g, 19.2 mmol). After stirring for one hour, benzyl isothiocyanate (2.73 g, 18.3 mmol) was added dropwise. After stirring under ice-cooling for 1.5 hours, methyl iodide (2.60 g, 18.3 mmol) was added dropwise. After stirring at room temperature for 15 hours, water (400 ml) was added to the reaction mixture, which was then extracted with ethyl acetate (100 ml×2). The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the title compound as a yellow oily substance (2.94 g) from the fraction from hexane-ethyl acetate (2/1). Yield=70%.
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
2.73 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
70%

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